molecular formula C17H15N3O3 B11708805 ethyl 4-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoate

ethyl 4-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoate

Cat. No.: B11708805
M. Wt: 309.32 g/mol
InChI Key: XJSRBIAYHAGKBD-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YL}BENZOATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

The synthesis of ETHYL 4-{2-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YL}BENZOATE typically involves multiple steps. One common synthetic route includes the condensation of ethyl 4-aminobenzoate with 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol and a mild acid to facilitate the condensation reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 4-{2-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YL}BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 4-{2-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YL}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YL}BENZOATE involves its interaction with specific molecular targets. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it can inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

ETHYL 4-{2-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YL}BENZOATE can be compared with other indole derivatives such as:

The uniqueness of ETHYL 4-{2-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YL}BENZOATE lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

ethyl 4-[(2-hydroxy-1H-indol-3-yl)diazenyl]benzoate

InChI

InChI=1S/C17H15N3O3/c1-2-23-17(22)11-7-9-12(10-8-11)19-20-15-13-5-3-4-6-14(13)18-16(15)21/h3-10,18,21H,2H2,1H3

InChI Key

XJSRBIAYHAGKBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

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